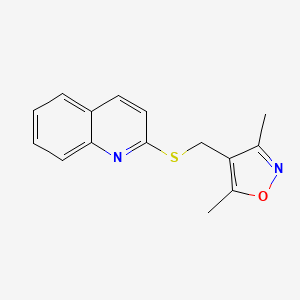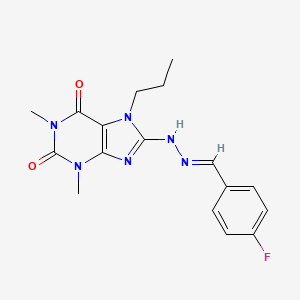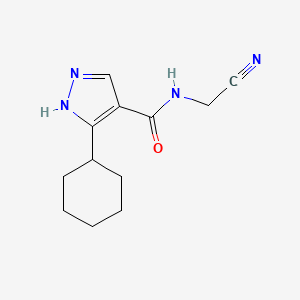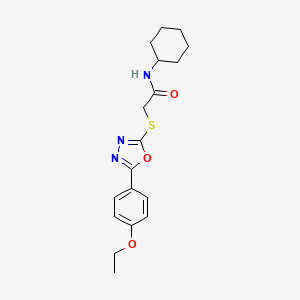![molecular formula C13H14N2O B2422439 [2-(2-Phenylethyl)pyrimidin-4-yl]methanol CAS No. 1343033-17-9](/img/structure/B2422439.png)
[2-(2-Phenylethyl)pyrimidin-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2-Phenylethyl)pyrimidin-4-yl]methanol: is a chemical compound with the molecular formula C13H14N2O and a molecular weight of 214.27 g/mol It is a pyrimidine derivative, characterized by the presence of a phenylethyl group attached to the pyrimidine ring
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(2-Phenylethyl)pyrimidin-4-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a ligand in biochemical assays. Its ability to interact with specific proteins and enzymes makes it a valuable tool in the study of biological pathways and mechanisms .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of pharmaceutical intermediates and fine chemicals . Its versatility and reactivity make it a valuable component in various manufacturing processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Phenylethyl)pyrimidin-4-yl]methanol typically involves the reaction of pyrimidine derivatives with phenylethyl halides under specific conditions. One common method includes the use of pyrimidine-4-carbaldehyde as a starting material, which undergoes a Grignard reaction with phenylethylmagnesium bromide to yield the desired product . The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
[2-(2-Phenylethyl)pyrimidin-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The phenylethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as or in acidic or basic medium.
Reduction: Reagents like or .
Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions include aldehydes , carboxylic acids , alcohols , and amines , depending on the specific reaction conditions and reagents used .
Wirkmechanismus
The mechanism of action of [2-(2-Phenylethyl)pyrimidin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [2-(2-Phenylethyl)pyrimidin-4-yl]methanol
- [2-(2-Phenylethyl)pyrimidin-4-yl]ethanol
- [2-(2-Phenylethyl)pyrimidin-4-yl]amine
Uniqueness
Compared to similar compounds, this compound is unique due to its specific hydroxyl group attached to the pyrimidine ring. This functional group imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
[2-(2-phenylethyl)pyrimidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-10-12-8-9-14-13(15-12)7-6-11-4-2-1-3-5-11/h1-5,8-9,16H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFVFCNMOPSAHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC=CC(=N2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-phenylbutanamide](/img/structure/B2422356.png)

![1-(4-bromophenyl)-5-(4-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2422358.png)
![4-amino-N3-(propan-2-yl)-N5-[2-(thiophen-2-yl)ethyl]-1,2-thiazole-3,5-dicarboxamide](/img/structure/B2422359.png)

![(1S,5R)-1-(4-Fluorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride](/img/structure/B2422365.png)
![4-[(1E)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]pyridine](/img/structure/B2422366.png)

![4-Chloro-2-[(4-methoxybenzyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2422371.png)
![8-(5-chloro-2-methoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2422372.png)

![[11]Cycloparaphenylene](/img/structure/B2422374.png)
![(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/new.no-structure.jpg)
![(E)-9-(styrylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2422378.png)
